

1D228 stability in different experimental conditions

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Compound of Interest		
Compound Name:	1D228	
Cat. No.:	B12371235	Get Quote

Technical Support Center: 1D228

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the novel c-Met/TRK inhibitor, **1D228**.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of 1D228 in biological systems?

A1: The metabolic stability of **1D228** has been evaluated in liver microsomes from various species. The compound demonstrates significantly greater stability in monkey and human liver microsomes compared to other species and the related inhibitor, Tepotinib.[1][2] This suggests favorable metabolic properties in higher-order species.

Q2: What are the primary cellular pathways affected by **1D228**?

A2: **1D228** is a potent inhibitor of both c-Met and TRK tyrosine kinases.[1][3] By inhibiting the phosphorylation of these kinases, it blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, migration, and angiogenesis.[2] Additionally, **1D228** has been shown to induce G0/G1 phase cell cycle arrest by inhibiting CyclinD1 expression and promote apoptosis by activating cleaved caspase-3.[1][2]

Q3: What are the general recommendations for storing **1D228**?



A3: For long-term storage, solid **1D228** should be stored at -20°C or -80°C, protected from light and moisture.[3] Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, refrigerated conditions (4°C) may be acceptable, but stability under these conditions should be verified.[3]

Q4: How should I prepare **1D228** for in vitro experiments?

A4: Given that many kinase inhibitors have poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of **1D228** in an organic solvent such as DMSO.[4] [5] For cell-based assays, this stock solution can then be serially diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically $\leq 0.5\%$) to avoid solvent-induced artifacts.

Q5: What are forced degradation studies and why are they important for a compound like **1D228**?

A5: Forced degradation studies, or stress testing, involve exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidation, and photolysis) to accelerate its degradation.[1][2][6] These studies are critical for:

- Identifying potential degradation products.[1][7]
- Understanding the intrinsic stability of the molecule.[1]
- Developing and validating stability-indicating analytical methods, such as HPLC, that can separate and quantify the active ingredient from its degradation products.[7][8]

Troubleshooting Guides Issue 1: Inconsistent IC50 values in in-vitro kinase assays.

- Potential Cause: Variability in ATP concentration. The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.
 - Troubleshooting Step: Ensure the ATP concentration is consistent across all experiments and is ideally close to the Km of the kinase for ATP.



- Potential Cause: Compound precipitation in the assay buffer.
 - Troubleshooting Step: Visually inspect for any precipitation. If observed, consider lowering the final concentration of **1D228** or optimizing the assay buffer, for instance, by including a low percentage of a non-ionic detergent.
- Potential Cause: Inaccurate pipetting or mixing.
 - Troubleshooting Step: Calibrate pipettes regularly. Ensure thorough mixing of all reagents, especially after the addition of 1D228.[9]

Issue 2: Poor solubility of 1D228 in aqueous buffers.

- Potential Cause: Intrinsic low aqueous solubility of the compound, a common characteristic of small molecule kinase inhibitors.[4][5]
 - Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. For the final assay, perform a stepwise dilution into the aqueous buffer with gentle mixing. Prewarming the aqueous buffer may also help.
- Potential Cause: Incorrect pH of the buffer.
 - Troubleshooting Step: Check the pH of the buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.

Issue 3: Loss of 1D228 activity in solution over time.

- Potential Cause: Degradation of the compound in the experimental medium.
 - Troubleshooting Step: Prepare fresh dilutions of 1D228 from a frozen stock solution for each experiment. If using a pre-diluted solution, perform a stability check by comparing its activity to a freshly prepared solution.
- Potential Cause: Adsorption to plasticware.
 - Troubleshooting Step: Consider using low-adhesion microplates and pipette tips. Including a low concentration of a carrier protein like BSA in the buffer can sometimes mitigate nonspecific binding.



Data Presentation

Table 1: Metabolic Stability of 1D228 in Liver Microsomes

Species	Half-life (t½) of 1D228 (min)	Half-life (t½) of Tepotinib (min)
SD rats	37.19	Not Reported
Mouse	101.73	Not Reported
Dog	63.77	Not Reported
Monkey	1653.42	Not Reported
Human	2124.02	Not Reported

Data sourced from a published study.[1]

Table 2: Illustrative Physicochemical Stability of 1D228 (Hypothetical Data)

Condition	Duration	1D228 Remaining (%)	Degradation Products Detected
40°C	4 weeks	95.2	Minor peak at RRT 0.85
0.1 N HCl	24 hours	88.5	Major peak at RRT 0.72
0.1 N NaOH	24 hours	91.3	Major peak at RRT 0.91
3% H ₂ O ₂	24 hours	75.8	Multiple minor peaks
Photostability (ICH Q1B)	1.2 million lux hours	98.1	No significant degradation

This table presents hypothetical data for illustrative purposes and is based on typical outcomes of forced degradation studies for small molecule kinase inhibitors.[1][8]



Experimental Protocols

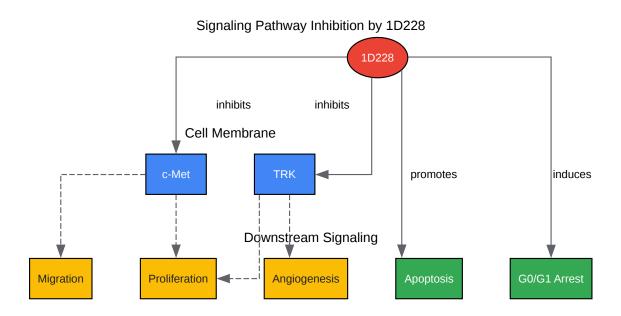
Protocol: Assessment of Metabolic Stability in Human Liver Microsomes

- Reagent Preparation:
 - Prepare a 1 M stock solution of NADPH in water.
 - Prepare a 1 mg/mL stock solution of human liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
 - Prepare a 1 mM stock solution of 1D228 in DMSO.
- Incubation:
 - In a microcentrifuge tube, combine the human liver microsomes (final concentration 0.5 mg/mL) and buffer.
 - Add **1D228** to a final concentration of 1 μ M.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
- Time-Point Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Processing:
 - Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.



- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Analytical Method:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 1D228 at each time point.
 - The disappearance of **1D228** over time is used to calculate the in vitro half-life (t½).

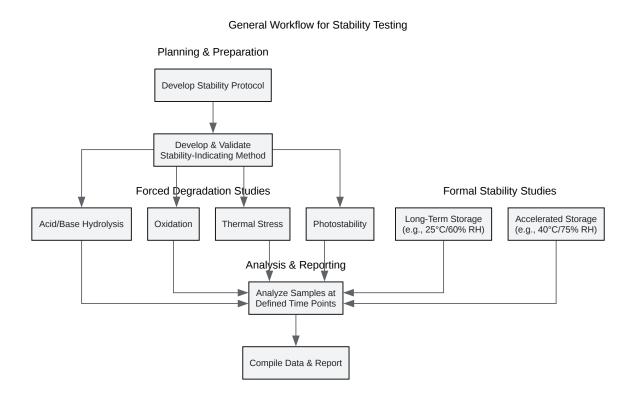
Visualizations



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Caption: Inhibition of c-Met and TRK signaling by 1D228.





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Caption: Workflow for stability assessment of an investigational drug.

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